

# BWC0977: A Promising Broad-Spectrum Antibiotic Against Drug-Resistant Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BWC0977   |           |
| Cat. No.:            | B15563550 | Get Quote |

A new investigational antibiotic, **BWC0977**, demonstrates potent activity against a wide range of multidrug-resistant (MDR) clinical isolates, offering a potential new weapon in the fight against antimicrobial resistance. Developed by Bugworks Research, this novel bacterial topoisomerase inhibitor (NBTI) targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] Experimental data reveals that **BWC0977** is effective against pathogens resistant to current last-resort antibiotics, including fluoroquinolones, carbapenems, and colistin.[3]

**BWC0977** is currently in Phase 1 clinical trials and is being developed for both intravenous and oral administration.[2] Its broad spectrum of activity covers Gram-negative and Gram-positive bacteria, including critical priority pathogens identified by the World Health Organization (WHO).[2]

## **Comparative In Vitro Activity**

**BWC0977** has shown superior in vitro activity against a global panel of clinical isolates when compared to existing antibiotics. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

#### Minimum Inhibitory Concentration (MIC) Data



The following table summarizes the MIC values of **BWC0977** and comparator antibiotics against a selection of clinically significant bacterial strains.

| Bacterial Strain                         | BWC0977 MIC<br>(μg/mL) | Ciprofloxacin MIC<br>(µg/mL) | Gepotidacin MIC<br>(µg/mL) |
|------------------------------------------|------------------------|------------------------------|----------------------------|
| Escherichia coli ATCC<br>25922           | 0.015                  | 0.007                        | 0.5                        |
| Escherichia coli BAA<br>2471             | 0.5                    | 2                            | >4                         |
| Escherichia coli BAA<br>2469             | 0.01                   | 0.5                          | >4                         |
| Pseudomonas<br>aeruginosa ATCC<br>27853  | 0.125                  | 1                            | 0.06                       |
| Acinetobacter<br>baumannii ATCC<br>19606 | 0.125                  | 2                            | 0.5                        |
| Klebsiella<br>pneumoniae BAA<br>2782     | 0.125                  | 1                            | >4                         |
| Klebsiella<br>pneumoniae BAA<br>2784     | 0.125                  | 1                            | >4                         |
| Staphylococcus<br>aureus ATCC 29213      | 0.015                  | 0.5                          | 0.007                      |
| Enterococcus faecalis<br>ATCC 29212      | 0.03                   | 1                            | 0.5                        |

#### Data sourced from:

A study evaluating **BWC0977** against a panel of 2,945 clinical isolates from 2019 demonstrated potent activity, with MIC90 values (the concentration at which 90% of isolates are inhibited) of 1



μg/mL for A. baumannii and P. aeruginosa, 0.5 μg/mL for E. coli, and 2 μg/mL for K. pneumoniae. In the same study, comparator drugs such as ciprofloxacin and meropenem showed significantly higher MIC90 values.

Furthermore, the activity of **BWC0977** against fluoroquinolone-resistant clinical isolates of E. coli, A. baumannii, P. aeruginosa, and K. pneumoniae shows no cross-resistance with ciprofloxacin, highlighting its potential utility in treating infections caused by these resistant strains.

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

# **Determination of Minimum Inhibitory Concentration** (MIC)

The in vitro activity of **BWC0977** and comparator agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Antibiotic Solutions:
  - BWC0977 is dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.
  - Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- Inoculum Preparation:
  - Bacterial isolates are grown on appropriate agar plates overnight.
  - Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
  - The bacterial suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Incubation:



- The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Determination:
  - The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

# Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay

The inhibitory activity of **BWC0977** against its target enzymes is assessed using supercoiling and decatenation assays.

- DNA Gyrase Supercoiling Assay:
  - The reaction mixture contains relaxed pBR322 plasmid DNA, E. coli or S. aureus DNA gyrase, and varying concentrations of BWC0977 in a specific reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl<sub>2</sub>, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL BSA).
  - The reaction is incubated at 37°C for 1 hour.
  - The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
  - The inhibition of supercoiling is visualized by the reduction of the supercoiled DNA band and the increase of the relaxed DNA band.
- Topoisomerase IV Decatenation Assay:
  - The reaction mixture contains kinetoplast DNA (kDNA), E. coli or S. aureus topoisomerase IV, and varying concentrations of BWC0977 in a suitable reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 μg/mL BSA).
  - The reaction is incubated at 37°C for 30 minutes.
  - The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.



 The inhibition of decatenation is observed by the reduction of decatenated minicircular DNA and the persistence of the kDNA network.

## Visualizing the Science

To better understand the experimental processes and the mechanism of action of **BWC0977**, the following diagrams are provided.



Click to download full resolution via product page

Experimental workflow for MIC determination.





Click to download full resolution via product page

Mechanism of action of BWC0977.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. BWC0977, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural interactions of BWC0977 with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BWC0977: A Promising Broad-Spectrum Antibiotic Against Drug-Resistant Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563550#validating-bwc0977-s-activity-against-clinical-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com